molecular formula C11H14BN3O2 B14083516 (2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid

(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid

Cat. No.: B14083516
M. Wt: 231.06 g/mol
InChI Key: QTHNNFCGDFRUCT-UHFFFAOYSA-N
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Description

(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyano group, a piperazine ring, and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid typically involves the reaction of 2-cyano-4-bromophenylboronic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate, palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Properties

Molecular Formula

C11H14BN3O2

Molecular Weight

231.06 g/mol

IUPAC Name

(2-cyano-4-piperazin-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H14BN3O2/c13-8-9-7-10(1-2-11(9)12(16)17)15-5-3-14-4-6-15/h1-2,7,14,16-17H,3-6H2

InChI Key

QTHNNFCGDFRUCT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCNCC2)C#N)(O)O

Origin of Product

United States

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